

Performance Showdown: MnI₂-Doped Perovskites Outshine Undoped Counterparts in Solar Cell Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Manganese iodide*

Cat. No.: *B077458*

[Get Quote](#)

A comprehensive analysis of experimental data reveals that the strategic incorporation of Manganese (II) Iodide (MnI₂) as a dopant in perovskite materials significantly enhances the power conversion efficiency and long-term stability of perovskite solar cells (PSCs) compared to their undoped counterparts. This improvement is attributed to optimized charge carrier dynamics, superior crystal quality, and a reduction in electronic defects within the perovskite layer.

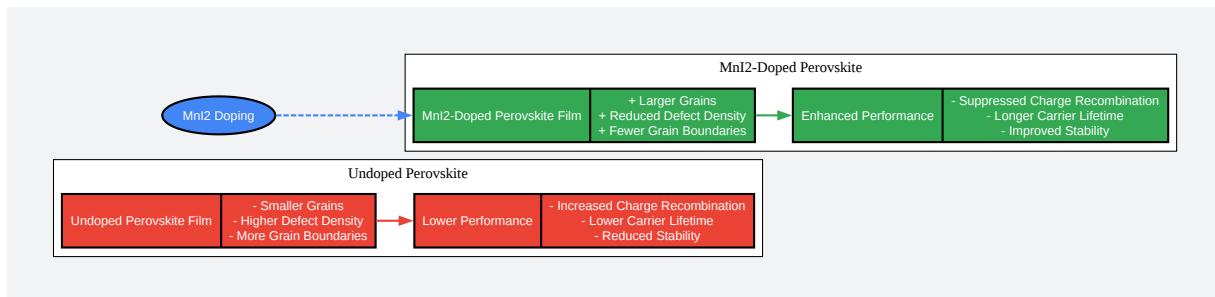
Researchers and professionals in the field of renewable energy are constantly seeking methods to improve the performance and durability of PSCs, a promising technology for next-generation solar energy conversion. The introduction of dopants into the perovskite crystal lattice has emerged as a key strategy to address some of the inherent instabilities and performance limitations of these materials. This guide provides an in-depth comparison of MnI₂-doped and undoped perovskites, supported by experimental data and detailed protocols, to elucidate the advantages conferred by manganese doping.

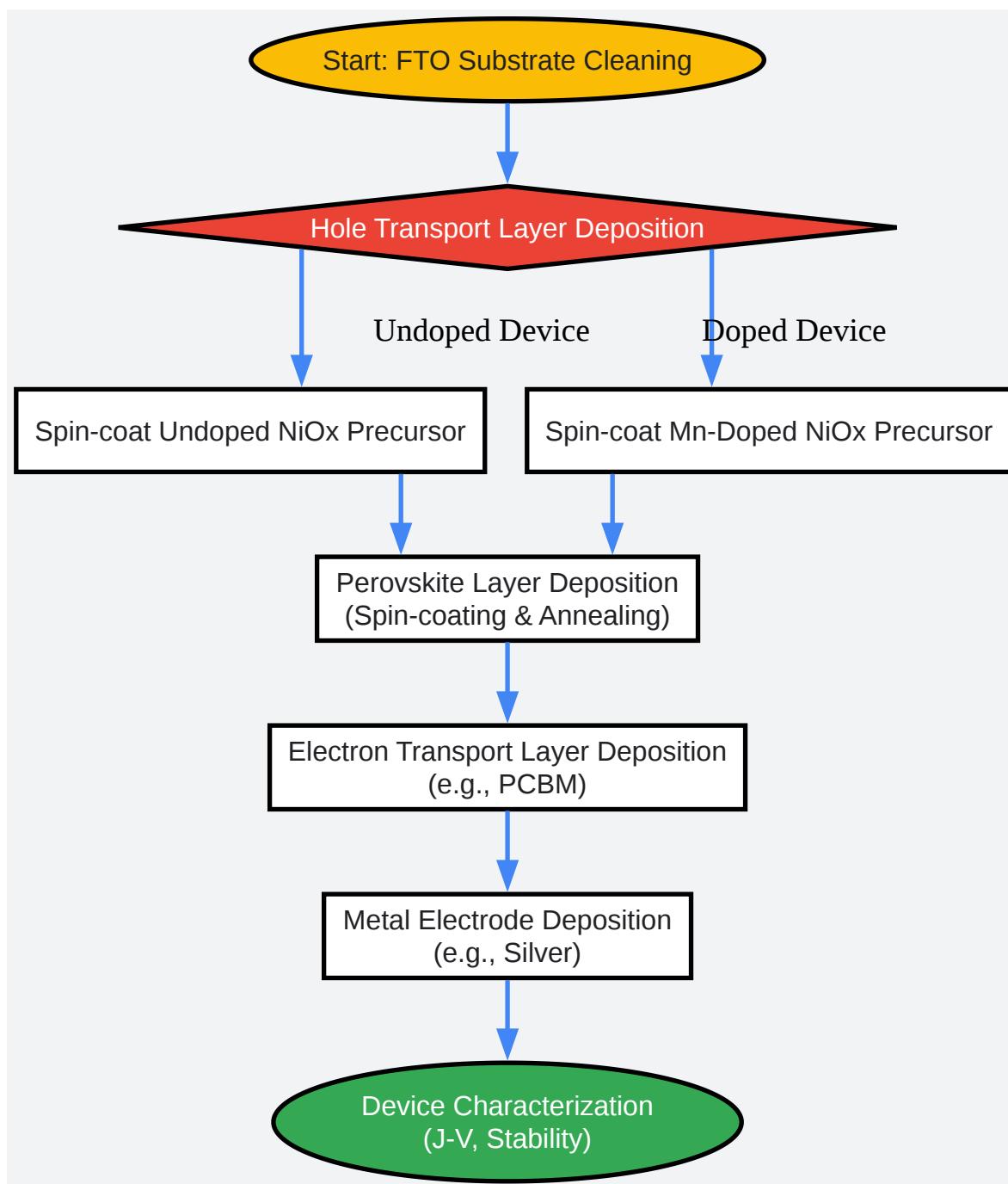
Quantitative Performance Metrics: A Clear Winner

Experimental results consistently demonstrate the superior performance of MnI₂-doped perovskite solar cells. The key photovoltaic parameters, including Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (J_{sc}), and Fill Factor (FF), all show marked improvements with the inclusion of MnI₂.

Performance Metric	Undoped Perovskite	0.5 mol% MnI ₂ -Doped Perovskite
Power Conversion Efficiency (PCE)	14.71%	17.35%
Open-Circuit Voltage (Voc)	1.05 V	1.08 V
Short-Circuit Current Density (J _{sc})	19.2 mA/cm ²	19.7 mA/cm ²
Fill Factor (FF)	73%	81%
Stability (after 35 days)	55% of initial PCE	70% of initial PCE

Note: The data presented here is a summary of findings from studies on perovskite solar cells where Mn was doped into the hole transport layer (NiO_x), which subsequently influenced the properties of the perovskite layer grown on top.[1]


The data clearly indicates that even a small amount of MnI₂ doping can lead to a significant increase in PCE, primarily driven by a substantial improvement in the fill factor and a modest increase in both open-circuit voltage and short-circuit current density. Furthermore, the long-term stability of the doped devices is notably enhanced, retaining a higher percentage of their initial efficiency over time.[1]


The Mechanism Behind the Enhancement

The performance improvements observed in MnI₂-doped perovskites can be attributed to several key factors at the material and device level. The presence of manganese ions influences the crystallization process of the perovskite film, leading to larger grain sizes and a higher degree of crystallinity.[1] This improved morphology reduces the density of grain boundaries, which are known to be sites for charge recombination.

Furthermore, Mn doping can passivate defect states within the perovskite lattice and at the interfaces with charge transport layers.[2] This reduction in trap states leads to more efficient charge extraction and a decrease in non-radiative recombination, which is reflected in the higher open-circuit voltage and fill factor.[1] The enhanced electronic properties also contribute

to a more efficient transfer of photogenerated charge carriers, resulting in a higher short-circuit current density.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient and stable perovskite solar cells using manganese-doped nickel oxide as the hole transport layer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Performance Showdown: MnI₂-Doped Perovskites Outshine Undoped Counterparts in Solar Cell Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077458#performance-analysis-of-mni2-doped-vs-undoped-perovskites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com